9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine is a bicyclic compound characterized by its unique structure, consisting of a nitrogen atom within a bicyclic framework. The molecular formula is with a molecular weight of approximately 155.19 g/mol. This compound features a 3-oxa (oxygen-containing) and 9-azabicyclo (nitrogen-containing) structure, making it significant in various chemical and biological contexts. Its unique bicyclic architecture contributes to its potential applications in medicinal chemistry and agrochemicals .
Research indicates that compounds related to 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine exhibit diverse biological activities, including:
Several synthesis methods have been developed for producing 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine:
The compound has several notable applications:
Interaction studies reveal that 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine may interact with various biological targets:
Several compounds share structural similarities with 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine, each exhibiting unique properties:
Compound Name | CAS Number | Similarity Index |
---|---|---|
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | 81514-40-1 | 0.74 |
(1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one | 5932-53-6 | 0.76 |
8-Methyl-8-azabicyclo[3.2.1]octan-3-one | 532-24-1 | 0.68 |
Ethyl 3-oxopiperidine-2-carboxylate hydrochloride | 1253789-62-6 | 0.67 |
The uniqueness of 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amines lies in its specific combination of a methyl group and an oxygen atom within its azabicyclic structure, which influences its reactivity and biological activity compared to other similar compounds.
The synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine has been approached through several established methodologies, with the Robinson-Schöpf reaction serving as one of the most fundamental routes [1] . This classical approach involves the cyclization of acetone dicarboxylic acid with methylamine and appropriate aldehydic precursors under carefully controlled conditions . The Robinson-Schöpf methodology presents significant advantages in terms of atom economy and the use of readily available starting materials .
The traditional synthetic pathway typically begins with the preparation of bicyclic precursors through metal-mediated processes . One established route involves the reaction of cyclohexadiene with cyanide copper to form bicycloheptene copper salt intermediates . These intermediates are subsequently treated with chloromethylamine to produce bicycloheptene methylamine derivatives, which serve as key precursors for the target compound . The process demonstrates the importance of proper precursor selection in achieving efficient cyclization reactions.
Alternative traditional approaches have utilized Mannich cyclization reactions, where cyclohexane-1,2-diamine serves as the nitrogen-containing precursor [11]. This methodology involves palladium-catalyzed aminocarbonylation processes that facilitate the formation of the bicyclic framework [11]. The selection of appropriate precursors in this approach requires careful consideration of steric factors and electronic properties to ensure successful cyclization [11].
The traditional synthesis routes demonstrate varying degrees of efficiency, with yields typically ranging from 35% to 75% depending on the specific methodology employed . These classical approaches have established the fundamental principles for constructing the azabicyclo[3.3.1]nonane framework and continue to provide valuable insights for modern synthetic developments [1] .
Table 1: Traditional Synthetic Routes for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine
Synthetic Route | Starting Materials | Key Conditions | Yield Range (%) |
---|---|---|---|
Robinson-Schöpf Reaction | Acetone dicarboxylic acid, methylamine, succindialdehyde | Mild heating, aqueous medium | 40-60 |
Mannich Cyclization | Cyclohexane-1,2-diamine, carbon monoxide | Palladium-catalyzed aminocarbonylation | 45-70 |
Acetone Dicarboxylic Acid Cyclization | Dimethyl 1,3-acetonedicarboxylate, methylamine | Controlled pH, room temperature | 50-75 |
Bicyclic Precursor Formation | Bicyclic copper intermediates, chloromethylamine | Metal-mediated cyclization | 35-55 |
Contemporary synthetic methodologies have introduced sophisticated catalytic systems that significantly enhance the efficiency and selectivity of azabicyclo[3.3.1]nonane synthesis [7] [8] [9]. Palladium-catalyzed carbon-hydrogen arylation represents a major advancement in this field, utilizing palladium(II) acetate in conjunction with copper(II) bromide as co-catalyst [7]. This silver-free approach operates at elevated temperatures around 140°C and demonstrates exceptional regioselectivity in the formation of bicyclic structures [7].
Dirhodium(II) carboxylate catalysts have emerged as particularly effective for cyclopropanation and subsequent ring-opening reactions that lead to azabicyclo frameworks [22]. These catalysts, including dirhodium(II) espinate, operate efficiently at temperatures ranging from 60°C to 90°C and provide excellent diastereoselectivity [22]. The methodology employs ethyl diazoacetate as a carbene precursor and demonstrates remarkable turnover numbers, making it suitable for large-scale applications [22].
Hydrogen atom transfer catalysis using iron and manganese complexes represents another significant development in modern azabicyclo synthesis [8]. These catalysts facilitate the formation of bridged bicyclic structures through controlled radical processes at mild temperatures between 25°C and 40°C [8]. The olefin amine reagent approach enables the transformation of aldehydes and ketones into complex bicyclic nitrogen heterocycles with good facial selectivity [8].
Photoredox catalysis has introduced unprecedented opportunities for azabicyclo synthesis under extremely mild conditions [13] [24]. Iridium-based photocatalysts enable visible-light promoted cyclization reactions that proceed at room temperature with high stereoselectivity [24]. This methodology utilizes the unique reactivity of ethyl 2-(acetoxymethyl)acrylate as a radical acceptor in conjunction with cyclic dialkylanilines as radical donors [24].
Table 2: Modern Catalytic Approaches for Bicyclic Amine Synthesis
Catalyst System | Reaction Type | Temperature (°C) | Selectivity | Yield Range (%) |
---|---|---|---|---|
Palladium(II) Acetate/Copper(II) Bromide | Carbon(sp³)–Hydrogen Arylation | 140 | High regioselectivity | 65-85 |
Dirhodium(II) Carboxylates | Cyclopropanation/Ring Opening | 60-90 | Excellent diastereoselectivity | 70-92 |
Iron/Manganese Hydrogen Atom Transfer Catalysts | Hydrogen Atom Transfer | 25-40 | Good facial selectivity | 55-80 |
Photocatalytic Iridium Complexes | Photoredox Cyclization | 25 | High stereoselectivity | 60-88 |
Solvent selection plays a crucial role in optimizing the synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine, with systematic studies revealing significant correlations between solvent properties and reaction outcomes [14] [19] [21]. Tetrahydrofuran has emerged as a preferred solvent for many cyclization reactions, providing optimal balance between reaction rate and product yield [14]. Under reflux conditions for two hours, tetrahydrofuran delivers yields of approximately 75% while maintaining excellent conversion rates [14].
Protic solvents, particularly isopropanol, demonstrate remarkable effectiveness in certain synthetic pathways [19]. Studies have shown that isopropanol can achieve yields up to 69% with 95% enantiomeric excess in asymmetric synthesis applications [19]. The hydrogen bonding capability of protic solvents facilitates specific mechanistic pathways that enhance both yield and selectivity [19] [21].
Dimethyl sulfoxide represents another highly effective solvent choice, particularly for reactions requiring enhanced polarity [21]. Linear solvent effect relationships demonstrate that polar, hydrogen bond accepting solvents accelerate cyclization reactions through stabilization of charged intermediates [21]. The correlation between solvent polarity parameters and reaction rates follows the relationship: ln(k) = −12.1 + 3.1β + 4.2π, where β represents hydrogen bond accepting ability and π represents dipolarity/polarizability [21].
Temperature optimization studies reveal optimal operating ranges for different synthetic approaches [22]. For dirhodium-catalyzed processes, temperatures between 60°C and 90°C provide the best balance between reaction rate and product stability [22]. Higher temperatures around 140°C are required for palladium-catalyzed carbon-hydrogen activation processes, but these conditions must be carefully controlled to prevent decomposition [7].
Table 3: Solvent Effects on Azabicyclo Synthesis
Solvent | Polarity (π*) | Hydrogen Bonding (α) | Relative Rate | Yield (%) |
---|---|---|---|---|
Tetrahydrofuran | 0.58 | 0.00 | 1.0 | 75 |
Isopropanol | 0.48 | 0.76 | 1.8 | 69 |
Dimethyl Sulfoxide | 1.00 | 0.00 | 3.2 | 88 |
Acetonitrile | 0.75 | 0.19 | 2.1 | 70 |
Tert-Amyl Alcohol | 0.40 | 0.93 | 1.5 | 77 |
Ethylene Glycol | 0.90 | 0.90 | 2.8 | 64 |
Effective purification of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine requires carefully selected strategies that address the unique physicochemical properties of this bicyclic amine [15] [17] [27]. Column chromatography using silica gel with ethyl acetate/hexane solvent systems (3:7 ratio) provides reliable separation of stereoisomers and achieves purities between 95% and 98% . This methodology demonstrates excellent scalability from laboratory to pilot-scale operations with recovery rates ranging from 85% to 92% .
Crystallization techniques offer superior purity levels, with ethanol/water recrystallization (1:5 ratio) consistently achieving purities exceeding 99% . The crystallization process requires careful temperature control and seeding protocols to ensure optimal crystal formation and minimize product loss [27]. Recovery rates for crystallization processes typically range from 78% to 85%, making this approach particularly suitable for final purification steps .
Salt formation represents a highly effective purification strategy, particularly for industrial applications [15]. The formation of hydrochloride salts through controlled addition of hydrogen chloride or carbon dioxide enables efficient separation from non-amine contaminants [15]. This approach utilizes differential solubility principles, where the non-volatile amine salt can be separated by extraction into aqueous phases [15]. The subsequent liberation of free amine through treatment with alkaline materials provides high-purity product with yields between 97% and 99% [15].
Distillation techniques, particularly Kugelrohr distillation under reduced pressure, offer excellent purification efficiency for laboratory and small-scale industrial applications [17] [22]. This methodology achieves purities between 92% and 96% with recovery rates of 88% to 94% [17]. The technique proves particularly valuable for removing volatile impurities and can be readily integrated into continuous production processes [22].
High-performance liquid chromatography provides the highest achievable purity levels but remains limited to laboratory-scale applications due to economic constraints . Using C18 columns with 0.1% trifluoroacetic acid in acetonitrile/water mobile phases, this technique consistently achieves purities exceeding 99% with recovery rates between 90% and 95% .
Table 4: Purification Strategies and Yield Maximization
Purification Method | Conditions | Purity Achieved (%) | Recovery (%) | Scale Suitability |
---|---|---|---|---|
Column Chromatography | Silica gel, ethyl acetate/hexane (3:7) | 95-98 | 85-92 | Laboratory to pilot |
Crystallization | Ethanol/water (1:5) recrystallization | >99 | 78-85 | All scales |
Distillation | Kugelrohr distillation under reduced pressure | 92-96 | 88-94 | Laboratory to industrial |
Salt Formation/Extraction | Hydrochloride salt formation, aqueous extraction | 97-99 | 82-88 | Industrial preferred |
High-Performance Liquid Chromatography | C18 column, 0.1% TFA in acetonitrile/water | >99 | 90-95 | Laboratory only |
Industrial-scale production of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine presents numerous technical and economic challenges that require innovative solutions [25] [26] [28]. Catalyst cost and recovery represent primary concerns, particularly for precious metal-based systems such as palladium and rhodium catalysts [7] [22]. The development of heterogeneous catalysts and efficient catalyst recycling systems provides viable solutions, though these require high initial capital investment balanced against medium operational costs [26].
Solvent selection and recycling present significant environmental and economic considerations for large-scale operations [21] [26]. The implementation of green solvents coupled with continuous solvent recovery systems addresses these challenges while maintaining reaction efficiency [21]. Advanced process analytical technology enables real-time monitoring of solvent quality and optimization of recovery processes [26].
Temperature control at industrial scale introduces substantial heat transfer limitations and safety considerations [26] [28]. Advanced reactor design incorporating process intensification principles provides solutions through improved heat and mass transfer characteristics [26]. These systems require high initial investment but deliver substantial operational cost reductions through enhanced efficiency and safety [28].
Product isolation and purity maintenance at industrial scale demands sophisticated process control systems [26] [27]. Continuous purification technologies integrated with real-time monitoring systems ensure consistent product quality while meeting regulatory compliance requirements [26]. The implementation of quality by design principles throughout the production process minimizes variability and enhances overall process robustness [26].
Waste minimization represents both an environmental imperative and economic opportunity [26] [28]. Atom economy optimization through improved synthetic routes reduces raw material consumption and waste generation [28]. The development of byproduct utilization strategies transforms potential waste streams into valuable co-products, enhancing overall process economics [28].
Demand forecasting challenges significantly impact production planning and inventory management [28]. Accurate forecasting requires sophisticated analytical models that account for market volatility, regulatory changes, and evolving therapeutic applications [28]. The integration of predictive analytics with supply chain management systems enables more responsive and efficient production scheduling [28].
Table 5: Industrial-Scale Production Challenges and Solutions
Challenge | Impact | Solution Strategy | Implementation Cost |
---|---|---|---|
Catalyst Cost and Recovery | High production costs, catalyst disposal | Heterogeneous catalysts, catalyst recycling systems | High initial, medium operational |
Solvent Selection and Recycling | Environmental concerns, economic efficiency | Green solvents, continuous solvent recovery | Medium initial, low operational |
Temperature Control at Scale | Heat transfer limitations, safety issues | Advanced reactor design, process intensification | High initial, low operational |
Product Isolation and Purity | Quality control, regulatory compliance | Continuous purification, real-time monitoring | Medium initial, medium operational |
Waste Minimization | Environmental regulations, cost optimization | Atom economy optimization, byproduct utilization | Low initial, low operational |
The solubility characteristics of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine reflect the compound's unique structural features, particularly its bicyclic framework containing both oxygen and nitrogen heteroatoms [1]. The molecular properties significantly influence its dissolution behavior in various solvent systems.
The compound demonstrates sparingly soluble behavior in water with a reported solubility of approximately 25 grams per liter [1]. This moderate aqueous solubility can be attributed to the presence of both the amine functional group and the ether oxygen in the bicyclic structure, which enable hydrogen bonding interactions with water molecules [2] [3]. The primary amine group provides two hydrogen atoms available for hydrogen bonding, enhancing the compound's affinity for polar protic solvents [3].
In alcoholic solvents, the compound exhibits significantly enhanced solubility compared to water. Studies on related bicyclic derivatives show that solubility in alcohols such as 1-octanol can be approximately two orders of magnitude higher than in alkane solvents [4]. This enhanced solubility in alcohols arises from the ability of the amine group to participate in hydrogen bonding with the hydroxyl groups of alcohol molecules [5].
The partition coefficient (LogP) value of 0.035 [1] [6] indicates that the compound has a slight preference for aqueous phases over organic phases, suggesting moderate hydrophilicity. This low LogP value aligns with the compound's polar heteroatom-rich structure and confirms its enhanced affinity for polar solvents [1].
In non-polar and weakly polar solvents, the compound shows limited solubility characteristics typical of primary and secondary amines [2]. Research on similar bicyclic amine structures indicates that while these compounds may exhibit some solubility in solvents like benzene and ether, the solubility is generally lower than in polar systems [5] [7].
Studies on related azabicyclic compounds demonstrate that solubility in hydrocarbon solvents is notably reduced compared to alcohols and other polar solvents [8]. The rigid bicyclic structure and polar functional groups limit favorable interactions with non-polar solvent molecules, resulting in decreased dissolution.
The dihydrochloride salt form of the compound (CAS: 1187310-06-0) exhibits markedly different solubility characteristics [9] [6]. The ionic nature of the salt form significantly enhances water solubility due to the formation of ion-dipole interactions with water molecules . Similar bicyclic amine hydrochloride salts demonstrate high water solubility due to the ionic character imparted by the hydrochloride formation .
The thermal stability of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine is characterized by its boiling point of 262.9 ± 40.0 degrees Celsius at 760 millimeters of mercury [1]. This relatively high boiling point indicates substantial intermolecular forces, likely arising from hydrogen bonding capabilities of the amine group and the rigid bicyclic structure.
Research on related azabicyclic compounds demonstrates that thermal decomposition typically follows complex pathways involving multiple steps [11] [12]. Studies on structurally similar compounds such as 3,7-dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane have revealed that thermal degradation kinetics can be analyzed using differential thermal analysis and infrared spectroscopy to determine activation parameters [12].
The thermal degradation of bicyclic amines generally involves several competing pathways. Primary mechanisms include carbon-nitrogen bond cleavage, ring opening reactions, and oxidative decomposition [13] [14]. For 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine, the presence of the ether oxygen may provide additional thermal stability compared to purely carbon-based bicyclic systems.
Cyclic amines demonstrate the highest decomposition energy among amine classes, which correlates with their lowest onset temperatures for thermal degradation [14] [15]. This behavior suggests that while the compound may begin decomposing at relatively lower temperatures, the overall energy required for complete decomposition is substantial.
Studies on related bicyclic nitrogen-containing compounds indicate that thermal decomposition follows first-order kinetics in many cases [12]. The activation energy for decomposition processes in similar structures ranges from approximately 49.9 to 63.4 kilojoules per mole, depending on the specific structural features and reaction conditions [16].
Temperature-dependent stability studies reveal that the compound likely undergoes gradual degradation rather than rapid thermal breakdown, consistent with the behavior observed in related azabicyclic systems [11] [17].
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine exhibits characteristic basic behavior due to the lone pair of electrons on the primary amine nitrogen [18] [19]. The basicity of the compound is quantified through the pKa value of its conjugate acid (ammonium ion), which provides insight into its protonation equilibrium in aqueous solutions.
In aqueous solution, the compound establishes equilibrium between its neutral and protonated forms according to the Henderson-Hasselbalch equation [21] [18]. At physiological pH (approximately 7.4), the compound would exist predominantly in its protonated ammonium form, similar to other primary amines [21].
The protonation state significantly affects the compound's solubility, with the protonated form showing enhanced water solubility due to favorable ion-dipole interactions [3] [19]. This behavior is consistent with the dramatically increased solubility observed for the dihydrochloride salt form.
The bicyclic framework influences the basicity through several factors. The rigid structure constrains the nitrogen geometry, potentially affecting the availability of the lone pair for protonation [20]. Additionally, the presence of the ether oxygen in the ring system may provide weak inductive effects that could slightly modulate the electron density at the amine nitrogen.
Research on bicyclic amines indicates that conformational rigidity generally enhances basicity compared to flexible analogs, as it prevents nitrogen inversion and maintains optimal orbital overlap for proton binding [20] [22].
The primary amine functionality in 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine renders it susceptible to oxidation reactions characteristic of aliphatic amines [23] [24]. Electrochemical studies on similar amine compounds reveal that oxidation typically occurs through a one-electron process to form nitrogen-centered radical cations [25].